N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine
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Overview
Description
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps. One common method includes the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the activation of the carboxylic acid group using N,N’-carbonyldiimidazole . The intermediate product is then reacted with 3-phenylpropanoic acid under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular receptors and signaling pathways can result in anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen core structure and exhibit comparable biological activities.
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.
Benzofuran derivatives: Exhibit anti-inflammatory and antiviral activities.
Uniqueness
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific structural features, such as the presence of both chromen and phenylpropanoic acid moieties.
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-4-17-13-21(26)31-22-14(2)20(11-10-18(17)22)30-15(3)23(27)25-19(24(28)29)12-16-8-6-5-7-9-16/h5-11,13,15,19H,4,12H2,1-3H3,(H,25,27)(H,28,29)/t15?,19-/m0/s1 |
InChI Key |
DYMMQMVMCMFSOO-FUBQLUNQSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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